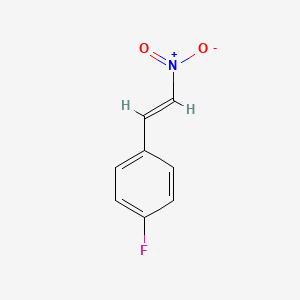

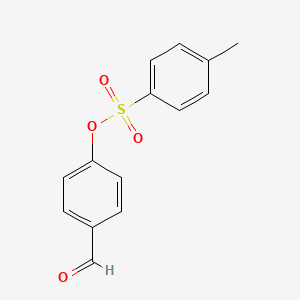

(6-Fluoro-1,2,3,4-tetrahydro-carbazol-9-yl)-acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Fluoro-1,2,3,4-tetrahydro-carbazol-9-yl)-acetic acid, also known as FTHCA, is a synthetic organic compound that is used in a variety of scientific research applications. FTHCA is a carbazole derivative, which means it is a member of the carbazole family of compounds that are characterized by their aromatic ring structures. FTHCA has a wide range of applications in the laboratory, including its use in biochemical and physiological experiments, as well as in the synthesis of other organic compounds.

Scientific Research Applications

Fluorescent Probes and Photophysical Properties

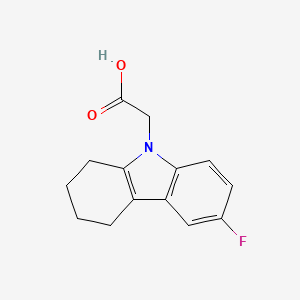

- Fluorescent Carboxylic Acid Derivatives Synthesis : Two fluorescent carboxylic acid derivatives, derived from 6-hydroxy-1-keto-1,2,3,4-tetrahydrocarbazole, were synthesized and their photophysical properties explored. These compounds exhibit fluorescence shifts in various solvents, highlighting their potential as hydrogen bond-sensitive fluorescent probes. This suggests their utility in studying solvent interactions and the environment's effect on fluorescence properties (Mitra et al., 2013).

Organic Synthesis and Material Science

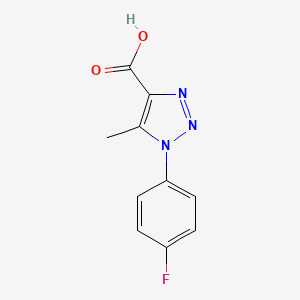

- π-Conjugated Imidazole/Carbazole Structures : New π-conjugated structures combining imidazole and carbazole were synthesized, demonstrating effective fluorescence in the blue spectral region. This work opens avenues for developing new materials for optoelectronic applications (Irgashev et al., 2017).

Photoredox Catalysis

- Organophotocatalyst Applications : The compound 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN), related to the structure of interest, has shown significant potential as a metal-free organophotocatalyst for various organic reactions. This review highlights the broad applicability and chemical stability of 4CzIPN in photocatalytic transformations, underscoring the importance of carbazole derivatives in advancing photoredox catalysis (Shang et al., 2019).

Fluorophore Applications

- Colorimetric/Fluorometric Probe for Iodide : A fluorene oligomer with carbazole side chains was synthesized and demonstrated as a sensitive probe for iodide detection, showing high fluorescence quenching sensitivity. This research illustrates the potential of carbazole derivatives in developing colorimetric and fluorometric sensors for various analytes (Zhao et al., 2012).

Electrochemical Applications

- Electrochromic Properties : The electrochemical synthesis and characterization of poly(2-(9H-carbazol-9-yl)acetic acid) revealed its potential in electrochromic applications. The polymer exhibits a significant change in color upon oxidation and reduction, indicating its usefulness in developing electrochromic devices (Elkhidr et al., 2021).

properties

IUPAC Name |

2-(6-fluoro-1,2,3,4-tetrahydrocarbazol-9-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FNO2/c15-9-5-6-13-11(7-9)10-3-1-2-4-12(10)16(13)8-14(17)18/h5-7H,1-4,8H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKLIJPUNXYUOET-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(N2CC(=O)O)C=CC(=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-Fluoro-1,2,3,4-tetrahydro-carbazol-9-yl)-acetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-cycloheptyl-3-[4-(3-fluoropropoxy)phenyl]-2-propenamide](/img/structure/B1309944.png)

![6-(tert-Butyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1309945.png)

![2-((E)-{3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)-1-hydrazinecarbothioamide](/img/structure/B1309949.png)

![(E)-2-cyano-3-(4-ethoxyphenyl)-N-[4-(trifluoromethyl)phenyl]-2-propenamide](/img/structure/B1309951.png)

![4-[3-(2-Thienyl)acryloyl]phenyl 3-phenylacrylate](/img/structure/B1309958.png)

![3-Iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1309965.png)